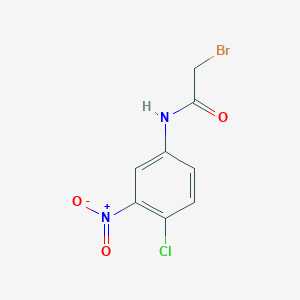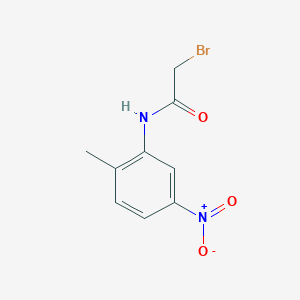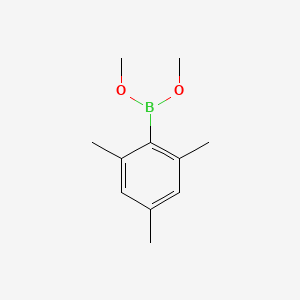
Mesityldimethoxyborane
Descripción general
Descripción
Mesityldimethoxyborane (MDMB) is an organoboron compound that is commonly used as a reducing agent in organic synthesis. It is also used in the preparation of binary electrolytes composed of ionic liquids and boric esters .
Synthesis Analysis
MDMB systems were found to be miscible with only TFSI anion (or FSI anion) based ionic liquids. After an equimolar amount of lithium salts was added to ionic liquids, the resulting solution showed high ionic conductivity . The synthesis of precursor 2,4,6-trimethylphenyldimethoxyborane (also referred as dimethoxy(mesityl)borane) was reported .Chemical Reactions Analysis
MDMB is used in the preparation of binary electrolytes composed of ionic liquids and boric esters. These electrolytes have shown unusually high lithium transference numbers . MDMB is also used in the formation of a pre-formed solid electrolyte interface (SEI) which showed increased capacities, reduced capacity fading effect, and reduced interfacial resistance .Aplicaciones Científicas De Investigación
C–H Functionalisation of Aryl Boronic Acids
Dimethyl Mesitylboronate is used in the meta-Selective C–H functionalisation of aryl boronic acids . This process is directed by a MIDA-derived boronate ester. N-Methyliminodiacetic acid (MIDA) boronates are boronic acid derivatives which are stable to reduction, oxidation and transmetalation. This has led to their widespread use as boronic acid protecting groups (PGs) and in iterative cross-couplings .
Use as a Protecting Group
Dimethyl Mesitylboronate is used as a protecting group for boronic acids . It helps to prevent unwanted reactions during chemical synthesis, allowing chemists to perform complex multi-step reactions .
Use in Iterative Cross-Couplings
This compound is also used in iterative cross-couplings . These are reactions where two fragments are joined together with the aid of a metal catalyst .
Use in Polymerization
Dimethyl Mesitylboronate is used in the polymerization of aliphatic diisocyanates of different lengths . For example, 1,6-diisocyanatohexane can be polymerized at 140 °C .
Use in the Synthesis of Other Compounds
Dimethyl Mesitylboronate is used in the synthesis of other compounds . It is a key ingredient in the production of many chemicals in the laboratory .
Use in the Development of Novel MIDA Derivatives
It is used in the development of novel MIDA derivatives . These new compounds have potential applications in various areas of chemistry .
Direcciones Futuras
While specific future directions for Mesityldimethoxyborane were not found in the papers retrieved, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially open up new avenues for the use of organoboron compounds like this compound.
Propiedades
IUPAC Name |
dimethoxy-(2,4,6-trimethylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEUIABFEQHUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)

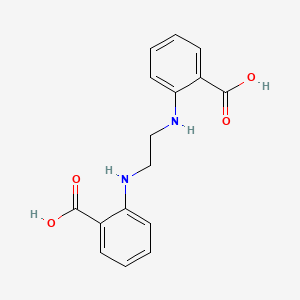
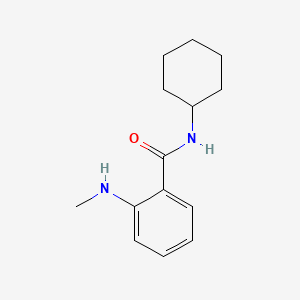
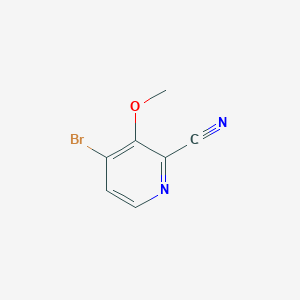

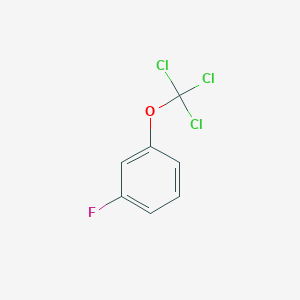
![[3-(Prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B3131089.png)


